molecular formula C25H22Au2Cl2P2 B1589132 Bis(chlorogold(I)) bis(diphenylphosphino)methane CAS No. 37095-27-5

Bis(chlorogold(I)) bis(diphenylphosphino)methane

Cat. No.: B1589132
CAS No.: 37095-27-5
M. Wt: 849.2 g/mol
InChI Key: JNPUWTQJFLJEJC-UHFFFAOYSA-L
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Description

Bis(chlorogold(I)) bis(diphenylphosphino)methane is a gold complex with the empirical formula C25H22Au2Cl2P2 and a molecular weight of 849.23 g/mol . This compound is known for its unique properties and applications in various fields, including catalysis and pharmacology.

Biochemical Analysis

Biochemical Properties

Bis(chlorogold(I)) bis(diphenylphosphino)methane plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as a catalyst in various organic reactions, including hydroamination and hydroalkoxylation reactions . It interacts with enzymes involved in these reactions, facilitating the formation of specific products. Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, influencing their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce autophagy in cancer cells, leading to cell death . This effect is particularly significant in the context of cancer treatment, where inducing autophagy can help eliminate cancerous cells. Additionally, this compound has been found to affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, altering their activity and function . For example, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can activate or inhibit signaling pathways by binding to proteins involved in these pathways . These interactions result in changes in gene expression, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged induction of autophagy and changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to induce beneficial effects, such as the activation of autophagy and inhibition of tumor growth . At higher doses, this compound can exhibit toxic effects, including damage to healthy cells and tissues . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound has been shown to affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . For example, this compound can inhibit enzymes involved in glycolysis, resulting in decreased glucose metabolism and altered energy production . These effects on metabolic pathways are critical for understanding the overall impact of this compound on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through endocytosis and distributed to various cellular compartments . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the cellular effects of this compound and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function . This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus . The localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . For example, it can be targeted to the mitochondria, where it affects mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of Bis(chlorogold(I)) bis(diphenylphosphino)methane typically involves the reaction of gold(I) chloride with bis(diphenylphosphino)methane in an appropriate solvent . The reaction conditions often include the use of inert atmospheres to prevent oxidation and the application of heat to facilitate the reaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Bis(chlorogold(I)) bis(diphenylphosphino)methane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Bis(chlorogold(I)) bis(diphenylphosphino)methane can be compared with other gold(I) complexes, such as:

The uniqueness of this compound lies in its specific ligand environment, which imparts distinct catalytic and biological properties.

Properties

IUPAC Name

chlorogold;diphenylphosphanylmethyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22P2.2Au.2ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;/h1-20H,21H2;;;2*1H/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPUWTQJFLJEJC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Au2Cl2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470779
Record name Bis(chlorogold(I)) bis(diphenylphosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37095-27-5
Record name Bis(chlorogold(I)) bis(diphenylphosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(chlorogold(I)) bis(diphenylphosphino)methane
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